molecular formula C10H16BF4N3O2 B143349 2-(2-Pyridon-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate CAS No. 125700-71-2

2-(2-Pyridon-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate

Cat. No. B143349
M. Wt: 297.06 g/mol
InChI Key: CZQGINAUZYECAI-UHFFFAOYSA-N
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Description

2-(2-Pyridon-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate, also known as TPTU, is a chemical compound with the molecular formula C10H16BF4N3O2 . It is commonly used in peptide synthesis .


Molecular Structure Analysis

The molecular weight of TPTU is 297.06 g/mol . The IUPAC name is [dimethylamino-(2-oxopyridin-1-yl)oxymethylidene]-dimethylazanium;tetrafluoroborate . The InChI is InChI=1S/C10H16N3O2.BF4/c1-11(2)10(12(3)4)15-13-8-6-5-7-9(13)14;2-1(3,4)5/h5-8H,1-4H3;/q+1;-1 . The Canonical SMILES is B-(F)(F)F.CN©C(=N+C)ON1C=CC=CC1=O .


Physical And Chemical Properties Analysis

TPTU is a white crystalline powder . It has a melting point of 140 °C (dec.) (lit.) . It is insoluble in water .

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

  • The compound contributes to the understanding of hydrogen bonding and electron density distribution, as seen in the study of its hydrolytic cleavage leading to a hydrogen-bonded complex (Zhukov et al., 1997).

Coordination Chemistry

  • It plays a significant role in the coordination chemistry of 2-pyridone and its derivatives, especially as bridging ligands in metal complexes, which has implications for understanding metal-metal bonding and the creation of polymetallic arrays (Rawson & Winpenny, 1995).

Fluorescent Sensing Applications

  • Its derivatives are used in developing fluorescent sensors, particularly for detecting metal ions like Zn2+, which is crucial for biological and environmental applications (Hagimori et al., 2013).

Polymer Chain Formation

  • The compound contributes to the formation of cationic coordination polymer chains, as observed in its interaction with sodium ions, enhancing our understanding of molecular self-assembly (Owen & Haddow, 2007).

Chemical Synthesis and Organic Chemistry

  • It is used as a coupling reagent in the esterification of carboxylic acids, demonstrating its utility in synthetic organic chemistry (Balalaie et al., 2008).

Nanotechnology and Surface Science

  • Its hydrogen bonding capability is exploited in nanotechnology for building nanotrains and self-assembled two-dimensional arrays on surfaces, which is crucial for the development of nanoscale devices and materials (Sasaki et al., 2008).

Drug Modeling and Biochemistry

  • Derivatives of this compound are used in modeling the interaction of drugs with nucleobases, thus contributing to pharmacological research and drug design (Clarke & McGlacken, 2015).

Pharmaceutical Research

  • The 2-pyridone structure, closely related to this compound, is a versatile scaffold for various biological applications, underlining its significance in pharmaceutical research and drug development (Amer et al., 2021).

properties

IUPAC Name

[dimethylamino-(2-oxopyridin-1-yl)oxymethylidene]-dimethylazanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N3O2.BF4/c1-11(2)10(12(3)4)15-13-8-6-5-7-9(13)14;2-1(3,4)5/h5-8H,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQGINAUZYECAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C=CC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BF4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369790
Record name TPTU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Pyridon-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate

CAS RN

125700-71-2
Record name TPTU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-[2-Oxo-1(2H)-pyridyl]-N,N,N',N'-tetramethyluronium Tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Pyridon-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate
Reactant of Route 2
2-(2-Pyridon-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate
Reactant of Route 3
2-(2-Pyridon-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate
Reactant of Route 4
2-(2-Pyridon-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate
Reactant of Route 5
2-(2-Pyridon-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate
Reactant of Route 6
2-(2-Pyridon-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate

Citations

For This Compound
25
Citations
PA Duspara, RA Batey - Angewandte Chemie International …, 2013 - Wiley Online Library
Ring by ring:(±)-Agelastatin A has been synthesized through the use of domino and one-pot reactions while minimizing protecting group usage. The core was accessed through a …
Number of citations: 66 onlinelibrary.wiley.com
RT Pon, S Yu, YS Sanghvi - Bioconjugate chemistry, 1999 - ACS Publications
Nucleosides can be esterified to solid-phase supports using uronium or phosphonium coupling reagents and a coupling additive, such as 1-hydroxybenzotriazole (HOBT), 7-aza-1-…
Number of citations: 54 pubs.acs.org
MW PENNINGTON - researchgate.net
Peptide manufacturing has matured over the past two decades. With reasonably priced Fmoc-based starting materials, taking on longer and more challenging peptides is where the …
Number of citations: 0 www.researchgate.net
JD Goodreid, PA Duspara, C Bosch… - The Journal of Organic …, 2014 - ACS Publications
A general method for the synthesis of amides involving the direct coupling of alkali metal carboxylate salts with amines is described. Amidation of a wide variety of carboxylate salts with …
Number of citations: 62 pubs.acs.org
G Prabhu, N Narendra, V Panduranga… - RSC Advances, 2015 - pubs.rsc.org
This review provides a broad perspective of the uses of amino acid fluorides in the synthesis of peptides and a wide range of other molecules. The topic is discussed with reference to …
Number of citations: 40 pubs.rsc.org
DJH De Clercq, MDP Risseeuw, I Karalic… - …, 2015 - Wiley Online Library
We report the evaluation of two alternative chemical dimerizer approaches aimed at increasing the sensitivity of MASPIT, a three‐hybrid system that enables small‐molecule target …
M Tyagi, F Begnini, V Poongavanam… - … A European Journal, 2020 - Wiley Online Library
Drugs in the chemical space beyond the rule of 5 (bRo5) can modulate targets with difficult binding sites while retaining cell permeability and oral absorption. Reviewing the syntheses …
SWM Crossley, RA Shenvi - Chemical reviews, 2015 - ACS Publications
The roots of the pharmaceutical industry can be traced to multiple sources, including Perkins’s dyeworks, Erlich’s ideas of chemotherapy and the “magic bullet”, or the widespread …
Number of citations: 60 pubs.acs.org
T Lindel - The Alkaloids: Chemistry and Biology, 2017 - Elsevier
More than a decade after our last review on the chemistry of the pyrrole–imidazole alkaloids, it was time to analyze once more the developments in that field. The comprehensive article …
Number of citations: 50 www.sciencedirect.com
MA Brodney, EM Beck, CR Butler… - Journal of medicinal …, 2015 - ACS Publications
In recent years, the first generation of β-secretase (BACE1) inhibitors advanced into clinical development for the treatment of Alzheimer’s disease (AD). However, the alignment of drug-…
Number of citations: 69 pubs.acs.org

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